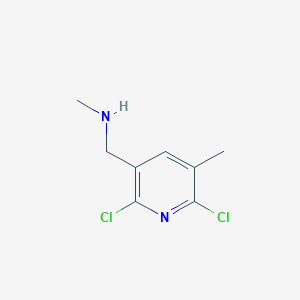
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
Méthodes De Préparation
The synthesis of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-5-methylpyridine.
Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and methylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted analogs.
Applications De Recherche Scientifique
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems. It can serve as a probe to investigate molecular interactions and pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its activity against various biological targets to develop new drugs.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
2,6-Dichloro-3-chloromethyl-5-bromomethylpyridine: This compound shares a similar pyridine ring structure but differs in the substitution pattern.
1-(2,6-dichloro-5-methylpyridin-3-yl)prop-2-en-1-ol: This compound has a similar core structure but includes different functional groups.
1-(2,6-dichloro-5-methylpyridin-3-yl)butan-1-ol: Another related compound with variations in the side chain.
Propriétés
Formule moléculaire |
C8H10Cl2N2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
Clé InChI |
AZOYOTYMYGHYKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1Cl)Cl)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















